2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine

Description

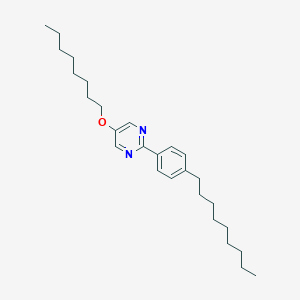

2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine is a pyrimidine derivative with a nonylphenyl substituent at the 2-position and an octyloxy group at the 5-position. Its molecular formula is C₂₇H₄₂N₂O, with an average molecular mass of 410.646 g/mol and a monoisotopic mass of 410.329714 g/mol . This compound has been studied in the context of liquid crystalline materials and organometallic chemistry, particularly as a ligand in palladium complexes . Its structure combines aromaticity from the pyrimidine core with hydrophobic alkyl chains, enabling applications in supramolecular assemblies and catalytic systems.

Properties

CAS No. |

121640-69-5 |

|---|---|

Molecular Formula |

C27H42N2O |

Molecular Weight |

410.6 g/mol |

IUPAC Name |

2-(4-nonylphenyl)-5-octoxypyrimidine |

InChI |

InChI=1S/C27H42N2O/c1-3-5-7-9-11-12-14-16-24-17-19-25(20-18-24)27-28-22-26(23-29-27)30-21-15-13-10-8-6-4-2/h17-20,22-23H,3-16,21H2,1-2H3 |

InChI Key |

KUPMQEUGHMDRFU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCC |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCC |

Synonyms |

2-(4-Nonylphenyl)-5-(octyloxy)-pyrimidine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives with alkyl/alkoxy substituents are widely explored for their tunable physicochemical properties. Below is a detailed comparison of 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine with structurally related compounds:

Structural Analogues and Substituent Effects

Key Observations:

- Chain Length and Symmetry : Longer alkyl/alkoxy chains (e.g., C₁₄ in PhP14) enhance thermal stability and promote smectic phase formation in liquid crystals, whereas shorter chains (e.g., C₄ in 2PhP) favor nematic or columnar phases .

- Substituent Position: The this compound exhibits distinct mesomorphic behavior compared to its isomer, 5-Nonyl-2-[4-(octyloxy)phenyl]pyrimidine, due to differences in steric hindrance and intermolecular interactions .

- Applications: The nonylphenyl-octyloxy derivative’s bulkier substituents make it suitable for forming stable palladium organyls, unlike smaller analogues like 2-(4-hexyloxyphenyl)-5-octylpyrimidine, which lack sufficient steric bulk for metal coordination .

Physicochemical Properties

- Solubility: Compounds with longer alkyl chains (e.g., C₉ and C₈) exhibit higher solubility in nonpolar solvents compared to shorter-chain derivatives .

- Crystallinity : Derivatives with symmetric substitution (e.g., PhP14) show higher crystallinity, while asymmetric ones (e.g., 2PhP) adopt less ordered mesophases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.